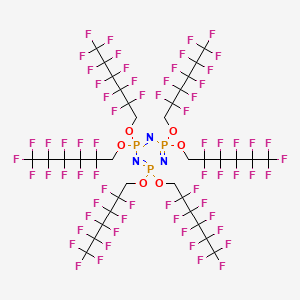

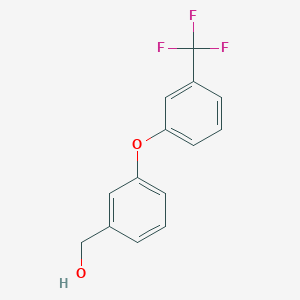

![molecular formula C15H14ClFN2O B1452600 2-{[(4-clorofenil)metil]amino}-N-(2-fluorofenil)acetamida CAS No. 1038214-79-7](/img/structure/B1452600.png)

2-{[(4-clorofenil)metil]amino}-N-(2-fluorofenil)acetamida

Descripción general

Descripción

The compound “2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide” is a chemical with the molecular formula C15H14ClFN2O and a molecular weight of 292.74 . It is used for research purposes .

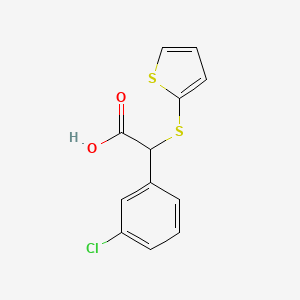

Molecular Structure Analysis

The molecular structure of this compound consists of a central acetamide group, with a 4-chlorophenylmethylamino group and a 2-fluorophenyl group attached . The presence of these groups and their arrangement within the molecule can influence its physical and chemical properties, as well as its reactivity.Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.74 and a molecular formula of C15H14ClFN2O . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Aplicaciones Científicas De Investigación

Aplicaciones antivirales

Este compuesto ha mostrado promesa en el ámbito de la investigación antiviral. Se ha informado que los derivados del indol, que comparten un motivo estructural similar, exhiben actividad inhibitoria contra la influenza A y otros virus . La presencia de los grupos clorofenilo y fluorofenilo puede contribuir a la afinidad de unión a las proteínas virales, lo que podría interrumpir su proceso de replicación.

Investigación anti-VIH

En la lucha contra el VIH, se han sintetizado y evaluado compuestos con estructuras similares por su capacidad de inhibir las cepas del VIH-1 y VIH-2 . Las características estructurales de “2-{[(4-clorofenil)metil]amino}-N-(2-fluorofenil)acetamida” pueden ajustarse finamente para mejorar esta actividad, ofreciendo una vía para el desarrollo de nuevos medicamentos anti-VIH.

Potencial anticancerígeno

La investigación ha indicado que los derivados estructuralmente relacionados de la N-(4-(4-bromofenil)-tiazol-2-il)-2-cloroacetamida exhiben actividad anticancerígena, particularmente contra el adenocarcinoma de mama humano positivo para el receptor de estrógenos . El compuesto en cuestión podría explorarse para propiedades anticancerígenas similares, dada su estructura química análoga.

Química agrícola

Los derivados del indol, que están estructuralmente relacionados con el compuesto, se han utilizado en la agricultura como reguladores del crecimiento de las plantas . El posible papel del compuesto en la mejora del rendimiento de los cultivos o la protección de las plantas contra enfermedades podría ser un área de gran interés.

Impacto ambiental

Si bien no hay estudios específicos disponibles sobre el impacto ambiental de este compuesto, se han evaluado sus parientes estructurales en términos de biodegradabilidad y toxicidad . Comprender el destino ambiental de estos compuestos es crucial para evaluar su seguridad y huella ecológica.

Mecanismo De Acción

Target of Action

It is known that similar compounds act as weak dopamine reuptake inhibitors . This suggests that the compound may interact with dopamine transporters, which play a crucial role in regulating the concentration of dopamine in the synaptic cleft.

Mode of Action

As a potential dopamine reuptake inhibitor, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide may prevent the reabsorption of dopamine into pre-synaptic neurons. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopamine neurotransmission .

Biochemical Pathways

By potentially inhibiting dopamine reuptake, the compound could impact the dopaminergic pathways, which are involved in various physiological processes, including motor control, reward, and the reinforcement of behavior .

Result of Action

If it acts as a dopamine reuptake inhibitor, it could potentially enhance dopaminergic neurotransmission, leading to increased stimulation of dopamine receptors .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain proteases, inhibiting their activity and thereby affecting protein degradation pathways. Additionally, it interacts with transport proteins, influencing the transport of other molecules across cellular membranes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes and proteins .

Cellular Effects

The effects of 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, leading to altered gene expression and cellular responses. Additionally, it affects cellular metabolism by interfering with metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can either block substrate access or induce conformational changes that reduce enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and altered hematological parameters. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The compound’s interaction with cofactors such as NADH and FADH2 also plays a role in its metabolic processing .

Transport and Distribution

Within cells and tissues, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in certain cellular compartments. The compound’s distribution is influenced by its hydrophobicity and ability to form complexes with transport proteins .

Subcellular Localization

The subcellular localization of 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s ability to modulate cellular processes and biochemical pathways .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O/c16-12-7-5-11(6-8-12)9-18-10-15(20)19-14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWFOUTUJYDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

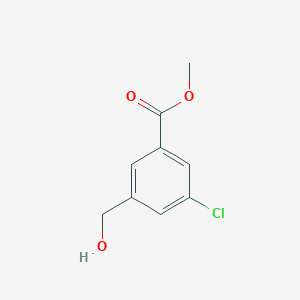

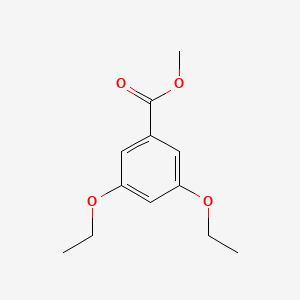

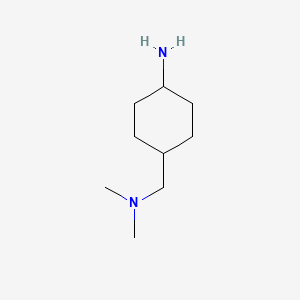

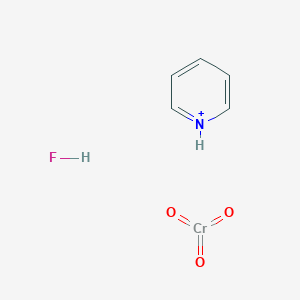

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

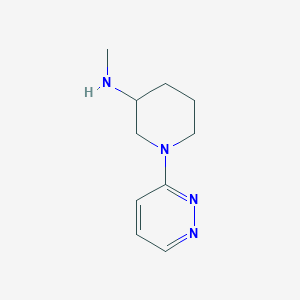

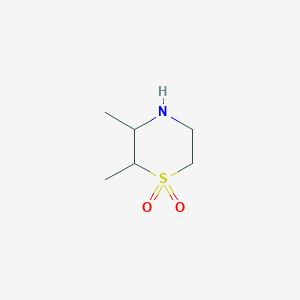

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)